molecular formula C15H20N2O3 B14019229 Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate

Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate

Cat. No.: B14019229
M. Wt: 276.33 g/mol
InChI Key: NPABYTUPAVMMGE-OLZOCXBDSA-N
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Description

Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate is a chemical compound with a unique structure that includes a benzyl group, a carbamoyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate typically involves the protection of amino groups using benzyl carbamates. The process includes the reaction of benzyl chloroformate with the appropriate amine under controlled conditions. The reaction conditions often involve the use of bases such as triethylamine or pyridine to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amino acids and peptides during synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate is unique due to its specific structural features, such as the presence of both a benzyl group and a carbamoyl group attached to a cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

benzyl N-[(1S,3R)-3-carbamoylcyclohexyl]carbamate

InChI

InChI=1S/C15H20N2O3/c16-14(18)12-7-4-8-13(9-12)17-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H2,16,18)(H,17,19)/t12-,13+/m1/s1

InChI Key

NPABYTUPAVMMGE-OLZOCXBDSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)N

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)N

Origin of Product

United States

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